molecular formula C18H20N2O3S B5887796 Methyl (4-{[(3-methoxybenzyl)carbamothioyl]amino}phenyl)acetate

Methyl (4-{[(3-methoxybenzyl)carbamothioyl]amino}phenyl)acetate

Cat. No.: B5887796
M. Wt: 344.4 g/mol
InChI Key: IYQYUSIMCJCILI-UHFFFAOYSA-N
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Description

Methyl (4-{[(3-methoxybenzyl)carbamothioyl]amino}phenyl)acetate is an organic compound with a complex structure that includes aromatic rings, ester, and thioamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4-{[(3-methoxybenzyl)carbamothioyl]amino}phenyl)acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3-methoxybenzylamine with carbon disulfide to form the corresponding dithiocarbamate. This intermediate is then reacted with 4-aminophenylacetic acid methyl ester under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-{[(3-methoxybenzyl)carbamothioyl]amino}phenyl)acetate can undergo various types of chemical reactions, including:

    Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioamide group can yield sulfoxides or sulfones, while reduction of the ester group can produce the corresponding alcohol.

Scientific Research Applications

Methyl (4-{[(3-methoxybenzyl)carbamothioyl]amino}phenyl)acetate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl (4-{[(3-methoxybenzyl)carbamothioyl]amino}phenyl)acetate involves its interaction with

Properties

IUPAC Name

methyl 2-[4-[(3-methoxyphenyl)methylcarbamothioylamino]phenyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-22-16-5-3-4-14(10-16)12-19-18(24)20-15-8-6-13(7-9-15)11-17(21)23-2/h3-10H,11-12H2,1-2H3,(H2,19,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYQYUSIMCJCILI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=S)NC2=CC=C(C=C2)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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